2-(tert-Butyldimethylsilyloxy)cyclohexanone
Overview
Description
2-(tert-Butyldimethylsilyloxy)cyclohexanone, also known as 2-(BDMS)cyclohexanone, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 91–93 °C and a melting point of −51 °C. 2-(BDMS)cyclohexanone is used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Scientific Research Applications
π-Facial Diastereoselection
The stereochemical course of the 1,2-addition of several allylmetal reagents to 2-methoxycyclohexanone and tetrahydrofuranspiro-(2-cyclohexanone) has been explored. In this context, a 4-tert-butyl group is used as a conformational anchor, affecting chelation and control of π-facial nucleophilic attack (Paquette & Lobben, 1996).
RAFT Polymerization
A room temperature reversible addition–fragmentation transfer (RAFT) polymerization of vinyl monomers using an acid-induced cyclohexanone/tert-butylhydroperoxide initiation system demonstrates living polymerization characteristics (Vandenbergh, Schweitzer‐Chaput, Klussmann, & Junkers, 2016).
Ring-Opening Polymerization
New cyclic esters containing protected functional groups have been synthesized and homo- and copolymerized. These cyclic esters are generated by the Baeyer−Villiger oxidation of cyclohexanone derivatives (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Diels-Alder Reaction
2,5-Bis(tert-butyldimethylsilyloxy)furans, as vicinal bisketene equivalents, have been applied as dienes in the Diels-Alder reaction. This enables convergent access to highly substituted para-hydroquinones (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).
Carbon-Hydrogen Insertion Reaction
The intramolecular carbon–hydrogen insertion reaction of α-diazo ketones catalyzed by dirhodium(II) has been explored for the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Cyclohexanone Oxidation
The kinetics of oxygen uptake and the composition of cyclohexanone oxidation products in the azobisisobutyronitrile-initiated oxidation of cyclohexanone have been studied, revealing insights into the reactivity of C-H bonds (Puchkov, Nepomnyashchikh, Kozlova, & Perkel’, 2013).
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXDUOXGSOLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458367 | |
Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
CAS RN |
74173-08-3 | |
Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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